Chloramben
Overview
Description
Mechanism of Action
Target of Action
Chloramben, also known as 3-Amino-2,5-dichlorobenzoic acid, is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses . It primarily targets the root development in plants .
Mode of Action
It is known that it inhibits seedling root development in plants . This inhibition disrupts the normal growth of the plant, leading to its eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal growth processes of plants, particularly root development .
Pharmacokinetics
This compound is highly soluble in water, volatile, mobile, and has a tendency to leach to groundwater . It has a low mammalian toxicity but a high potential for bioaccumulation .
Result of Action
The primary result of this compound’s action is the inhibition of root development in seedlings of broadleaf weeds and annual grasses . This disruption of normal growth processes leads to the eventual death of the plant .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. It is highly soluble in water, which means it can easily be washed away by rain or irrigation . It is also volatile and mobile, which means it can easily spread to non-target areas . Furthermore, it has a tendency to leach to groundwater, which can potentially contaminate water sources .
Biochemical Analysis
Biochemical Properties
Chloramben plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. The compound is known to inhibit the activity of certain enzymes involved in plant growth, such as acetolactate synthase (ALS). This inhibition disrupts the synthesis of branched-chain amino acids, leading to the suppression of weed growth. Additionally, this compound interacts with proteins involved in cell wall synthesis, further contributing to its herbicidal effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In plant cells, it inhibits cell division and elongation, leading to stunted growth and eventual death of the target weeds. The compound also affects cell signaling pathways by interfering with hormone signaling, particularly auxins, which are crucial for plant growth and development. Furthermore, this compound influences gene expression by altering the transcription of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key biomolecules. The compound binds to the active site of acetolactate synthase, inhibiting its activity and preventing the synthesis of essential amino acids. This enzyme inhibition leads to the accumulation of toxic intermediates, ultimately causing cell death. This compound also affects the expression of genes involved in detoxification processes, further enhancing its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under normal conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause persistent inhibition of enzyme activity and disruption of cellular functions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and does not cause significant adverse effects. At high doses, this compound can induce toxic effects, including liver and kidney damage. Animal studies have shown that the compound can cause oxidative stress, inflammation, and apoptosis in various tissues. The threshold for toxic effects varies depending on the species and duration of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized by enzymes such as cytochrome P450 monooxygenases, which catalyze its oxidation and subsequent conjugation with glutathione. This detoxification process helps to reduce the toxicity of this compound and facilitate its excretion from the organism. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in amino acid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as tissue permeability, binding affinity, and metabolic activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, this compound can accumulate in the chloroplasts of plant cells, where it inhibits key enzymes involved in photosynthesis. This subcellular localization enhances the herbicidal effects of this compound by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloramben can be synthesized through several chemical routes. One common method involves the chlorination of 3-amino-benzoic acid to introduce chlorine atoms at the 2 and 5 positions. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, where 3-amino-benzoic acid is reacted with chlorine gas in a continuous flow reactor. The reaction conditions are optimized to ensure high yield and purity of the final product. The crude product is then purified through recrystallization or other suitable methods to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Chloramben undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichloroanilines.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chloramben has diverse applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of benzoic acids.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive plant species.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals due to its structural similarity to bioactive molecules.
Industry: Utilized in the formulation of herbicides for agricultural use
Comparison with Similar Compounds
Chloramben is compared with other herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Both are selective herbicides, but this compound is more effective against a broader range of weeds.
Dicamba: Similar in action but differs in its chemical structure and specific weed targets.
Atrazine: A triazine herbicide with a different mode of action, primarily used for controlling broadleaf and grassy weeds in corn and sugarcane
This compound’s uniqueness lies in its specific action on the shikimate pathway and its relatively low toxicity compared to other herbicides .
Properties
IUPAC Name |
3-amino-2,5-dichlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBORCLYSCBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt) | |
Record name | Chloramben [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2020262 | |
Record name | Chloramben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB] | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloramben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11535 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page. | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AMIBEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloramben | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11535 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | AMIBEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALLINE SOLID | |
CAS No. |
133-90-4 | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Chloramben | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramben [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-amino-2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Chloramben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloramben | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.658 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMBEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWG424FFB5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMIBEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/ | |
Record name | CHLORAMBEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16103 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | AMIBEN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/564 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.